molecular formula C30H49NO7S B608511 Lefamulin acetate CAS No. 1350636-82-6

Lefamulin acetate

Numéro de catalogue B608511
Numéro CAS: 1350636-82-6
Poids moléculaire: 567.782
Clé InChI: WSMXIQXWHPSVDE-ZPJPNJFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lefamulin acetate, also known as Xenleta, is an orally active antibiotic used for the treatment of community-acquired bacterial pneumonia (CABP). It is the first semi-synthetic pleuromutilin for systemic treatment of bacterial infections in humans .


Synthesis Analysis

Lefamulin is a semi-synthetic pleuromutilin antibiotic. Pleuromutilins were first discovered in the 1950s after being isolated from the edible mushroom Clitophilus scyphoides . The first agent developed was tiamulin, which was approved in 1979 for pulmonary and intestinal infections in animals, followed by valnemulin in 1999 .


Molecular Structure Analysis

The chemical structure of lefamulin contains a tricyclic mutilin core that is necessary for some of its antimicrobial activity . The molecular formula of Lefamulin acetate is C30H49NO7S, and its molecular weight is 567.782 .


Chemical Reactions Analysis

Lefamulin has a unique mechanism of action; it selectively inhibits prokaryotic ribosomal protein synthesis by binding to the peptidyl transferase, resulting in an ‘induced fit’ that tightens the binding pocket around lefamulin .


Physical And Chemical Properties Analysis

The chemical formula of Lefamulin acetate is C30H49NO7S, and its molecular weight is 567.782 . The C14 side chain of lefamulin includes a hydroxyl (OH) group and a primary amine (NH2) group which increases its aqueous solubility .

Applications De Recherche Scientifique

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

Lefamulin acetate is primarily used for the treatment of adults with community-acquired bacterial pneumonia (CABP) . CABP is a frequent critical pulmonary parenchymal infection and is the leading cause of death among Asian adults . Lefamulin acetate has shown activity against gram-positive bacteria including methicillin-resistant strains as well as atypical organisms which are often implicated in CABP .

Stability-Indicating Analytical Testing

A stability-indicating RP-HPLC method has been developed for the estimation of Lefamulin in pure and pharmaceutical dosage forms . This method is fast, economic, and useful for routine pharmaceutical analysis where Lefamulin is synthesized in pure form, pharmaceutical tablet formulation, and parenteral dosage form, for their quality and safety .

Treatment of Acute Bacterial Skin and Skin-Structure Infections (ABSSSI)

Lefamulin acetate was also investigated for the treatment of acute bacterial skin and skin-structure infections (ABSSSI) .

Overcoming Bacterial Ribosomal Resistance

The C (14) side chain of Lefamulin acetate is responsible for its pharmacodynamic and antimicrobial properties, including supporting in overcoming bacterial ribosomal resistance and mutations improvement amplifying the number of hydrogen bonds to the target site .

Inhibiting Protein Synthesis

Lefamulin acetate has a unique mechanism of action that inhibits bacterial protein synthesis by preventing the binding of tRNA for peptide transfer, preventing peptide bond formation and chain elongation .

Stability in Acidic and Photolytic Environmental Circumstances

Lefamulin is stable in acidic and photolytic environmental circumstances, while it degraded in oxidative, basic, and thermal humidity environment, according to the results of stress studies .

Safety And Hazards

Lefamulin has been shown to cause risk of fetal harm in animal studies, and it should not be used in pregnant patients . It has the potential to interact with multiple medications metabolized in the liver with the CYP3A4 enzyme, including phenytoin (Dilantin), rifampin, and azole antifungals . It is toxic and can cause moderate to severe irritation to the skin and eyes .

Orientations Futures

Lefamulin may provide a valuable intravenous/oral monotherapy alternative to fluoroquinolones or macrolides for empiric treatment of patients with CABP, including cases of patients at risk for poor outcomes due to age or various comorbidities . It was approved for medical use in China for the treatment of adults with community-acquired bacterial pneumonia in the formulation of injection and tablet on November 14, 2023 .

Propriétés

IUPAC Name

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMXIQXWHPSVDE-ZPJPNJFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027897
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lefamulin acetate

CAS RN

1350636-82-6
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?

A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.